molecular formula C22H17ClN2O2 B6079319 (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

Cat. No.: B6079319
M. Wt: 376.8 g/mol
InChI Key: BUWWRHYMWHJRQV-FOWTUZBSSA-N
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Description

The compound (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a cyano group, a chloro-substituted phenyl ring, and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts such as sodium cyanide or potassium cyanide.

    Substitution on the Phenyl Ring: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Attachment of the Methoxynaphthalene Moiety: The final step involves the coupling of the methoxynaphthalene moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, sodium hydrosulfide, or primary amines under basic conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include primary amines, secondary amines, and alcohols.

    Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Biochemical Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Industry

    Materials Science: The compound’s unique structure may impart desirable properties to materials, such as improved thermal stability or electronic characteristics, making it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The cyano group and the methoxynaphthalene moiety are likely key functional groups involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide: can be compared with other cyano-substituted enamides and naphthalene derivatives.

    N-(3-chloro-2-methylphenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the methoxynaphthalene moiety, which may result in different biological activity and chemical properties.

    (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxynaphthalen-1-yl)prop-2-enamide: The hydroxyl group may alter the compound’s reactivity and interactions with biological targets.

Uniqueness

The presence of the methoxynaphthalene moiety in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research and development.

Properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWWRHYMWHJRQV-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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